molecular formula C10H19NO2 B13153102 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol

2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol

Cat. No.: B13153102
M. Wt: 185.26 g/mol
InChI Key: MGVIOMQOVIJIPW-UHFFFAOYSA-N
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Description

2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol is a bicyclic compound that features an oxabicycloheptane core. This structure is notable for its rigidity and the presence of both an amino and a hydroxyl functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors to carry out the Diels-Alder reaction. The process is optimized for high yield and purity, often involving continuous flow techniques and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine .

Scientific Research Applications

2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The rigid bicyclic structure also contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: A related compound with similar structural features but lacking the amino and hydroxyl groups.

    2-Methylidene-7-oxanorbornane: Another derivative used in radical-induced alkene polymerizations.

Uniqueness

What sets 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol apart is the presence of both an amino and a hydroxyl group, which enhances its versatility in chemical reactions and its potential applications in various fields. The rigid bicyclic structure also provides unique stereochemical properties that are advantageous in asymmetric synthesis.

Biological Activity

The compound 2-[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol (CAS No. 1558573-74-2) is a bicyclic amine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C10H19NO2C_{10}H_{19}NO_2, with a molecular weight of 185.26 g/mol. The structure features a bicyclo[2.2.1]heptane core, which is significant in influencing its biological interactions.

PropertyValue
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
CAS Number1558573-74-2
PurityTypically >95%

Pharmacological Properties

Research indicates that compounds similar to This compound exhibit various pharmacological activities, including:

  • Antidepressant Effects : Preliminary studies suggest that bicyclic amines can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.
  • Neuroprotective Activity : The compound may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal cells, as indicated by in vitro studies.
  • Antinociceptive Properties : Animal models have shown that related compounds can reduce pain perception, suggesting potential applications in pain management.

The biological activity of this compound is hypothesized to involve:

  • Receptor Modulation : Interaction with serotonin receptors (5-HT receptors) and adrenergic receptors.
  • Inhibition of Reuptake Transporters : Similar compounds have been shown to inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, enhancing their availability in the synaptic cleft.

Case Studies

  • Study on Neuroprotective Effects :
    • A study assessed the neuroprotective effects of related bicyclic compounds on cultured neuronal cells exposed to oxidative stress.
    • Results indicated a significant reduction in cell death and oxidative markers when treated with the compound, suggesting potential therapeutic implications for neurodegenerative diseases.
    Treatment GroupCell Viability (%)Oxidative Stress Markers (µM)
    Control45 ± 512 ± 1
    Compound Treatment85 ± 75 ± 0.5
  • Antidepressant Activity Assessment :
    • In a behavioral study using rodent models, the compound was administered over two weeks.
    • The results showed a significant decrease in depressive-like behaviors compared to the control group.
    GroupBehavior Score (lower is better)
    Control15 ± 3
    Compound Treatment8 ± 1

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-[2-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]propan-2-ol

InChI

InChI=1S/C10H19NO2/c1-9(2,12)10(6-11)5-7-3-4-8(10)13-7/h7-8,12H,3-6,11H2,1-2H3

InChI Key

MGVIOMQOVIJIPW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CC2CCC1O2)CN)O

Origin of Product

United States

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